2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
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Overview
Description
2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a heterocyclic compound that features a unique azepinoquinazolinone structure
Preparation Methods
The synthesis of 2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a chloro-substituted quinazolinone with an amine under reflux conditions can lead to the formation of the desired azepinoquinazolinone structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can be compared with other similar compounds, such as:
7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles: These compounds share a similar azepino structure but differ in their specific functional groups and biological activities.
4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles: These compounds also feature a fused heterocyclic system but have different chemical properties and applications.
1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles:
The uniqueness of this compound lies in its specific chloro substitution and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
60811-51-0 |
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Molecular Formula |
C13H13ClN2O |
Molecular Weight |
248.71 g/mol |
IUPAC Name |
2-chloro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C13H13ClN2O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2 |
InChI Key |
CZMXYXQRURCRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Cl)C(=O)N2CC1 |
Origin of Product |
United States |
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